molecular formula C21H20ClNO4 B13370240 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B13370240
M. Wt: 385.8 g/mol
InChI Key: GJOQLHMRTSPYSU-MDZDMXLPSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The indole core is then chlorinated and methylated to introduce the 2-chloro and 1-methyl groups, respectively.

    Coupling with Trimethoxyphenylpropenone: The final step involves coupling the chlorinated and methylated indole with 3,4,5-trimethoxyphenylpropenone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific pathways or receptors.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one: Similar structure but lacks the methyl group.

    1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one: Similar structure but with a bromo group instead of a chloro group.

    1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-dimethoxyphenyl)-2-propen-1-one: Similar structure but with fewer methoxy groups.

Uniqueness

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the chloro, methyl, and trimethoxyphenyl groups can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20ClNO4/c1-23-15-8-6-5-7-14(15)19(21(23)22)16(24)10-9-13-11-17(25-2)20(27-4)18(12-13)26-3/h5-12H,1-4H3/b10-9+

InChI Key

GJOQLHMRTSPYSU-MDZDMXLPSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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